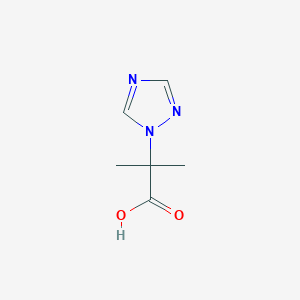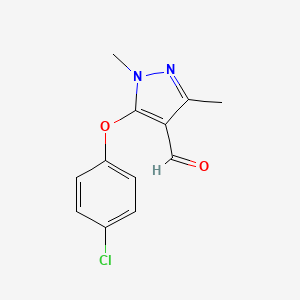
4-氯喹啉-3-甲醛
描述
4-Chloroquinoline-3-carbaldehyde is a chemical compound that is related to quinoline . It appears as a slightly pale yellow to yellow-green crystal or powder .
Synthesis Analysis
The synthesis of 4-Chloroquinoline-3-carbaldehyde involves various methods. For instance, it has been used in the synthesis of lepidylamines . It has also been involved in the synthesis of novel Vanadium(IV) and Cobalt(II) complexes , and in the formation of Schiff bases .Molecular Structure Analysis
The molecular structure of 4-Chloroquinoline-3-carbaldehyde can be analyzed using various spectroscopic techniques. For example, 1H NMR spectroscopy, 13C NMR spectroscopy, UV-visible spectroscopy, fluorescence spectroscopy, FT-IR spectroscopy, powder X-ray diffraction (PXRD), scanning electron microscopy energy dispersive X-ray spectroscopy (SEM EDX), mass spectroscopy (MS), thermal analysis, and molar conductance have been used .Chemical Reactions Analysis
4-Chloroquinoline-3-carbaldehyde undergoes various chemical reactions. For example, it has been used in the preparation of complexes . It has also been involved in the formation of Schiff bases .Physical and Chemical Properties Analysis
4-Chloroquinoline-3-carbaldehyde appears as a slightly pale yellow to yellow-green crystal or powder . More detailed physical and chemical properties were not found in the retrieved papers.科学研究应用
合成和生物评价中的壳聚糖衍生物
4-氯喹啉-3-甲醛已被用于合成新的壳聚糖席夫碱(CSSBs),在生物和医学领域具有重要意义。这些化合物的抗菌活性已对一系列细菌和真菌进行评估,它们表现出增强的抗菌特性而没有细胞毒性活性,使它们成为有前途的生物材料候选物(Haj, Mohammed, & Mohammood, 2020)。
化学和合成应用
一篇综述涵盖了4-氯喹啉-3-甲醛的化学,包括其合成和反应,用于构建融合或二元喹啉核杂环系统。这些化合物显示出多样的生物活性,并对合成应用具有重要意义(Hamama, Ibrahim, Gooda, & Zoorob, 2018)。
在癌症治疗中的潜力
从4-氯喹啉-3-甲醛合成的化合物已显示出作为与癌症相关的酶AKT1的抑制剂的潜力。它们作为潜在的人类AKT1抑制剂的有效性已得到评估,暗示了预防癌症并发症的可能性(Ghanei, Lari, Eshghi, & Saadatmandzadeh, 2016)。
在DNA结合研究和抗菌剂中的作用
合成的4-氯喹啉-3-甲醛衍生物已被研究其与DNA的相互作用,并评估其抗菌和抗真菌活性。这些研究表明在开发抗菌剂方面具有潜在应用(Lamani, Reddy, Naik, Savyasachi, & Naik, 2008)。
在新型杂环系统合成中的作用
该化合物已被用于合成新型杂环系统,如苯并[3,4‐h][1,6]萘啉,表明其在有机化学中的多功能性和生产各种生物活性化合物的潜力(Rote, Bagul, Shelar, Patil, Toche, & Jachak, 2011)。
绿色合成方法
一篇关注4-氯喹啉-3-甲醛的绿色合成方法和反应的综述已进行。它强调了微波、超声波和无溶剂反应等环保技术,有助于开发生物活性化合物(Patel, Dholakia, & Patel, 2020)。
安全和危害
未来方向
Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity. This suggests that 4-Chloroquinoline-3-carbaldehyde and its derivatives may also have potential for future drug development .
作用机制
Target of Action
Quinoline derivatives, in general, are known to interact with a variety of biological targets due to their versatile structure .
Mode of Action
Quinoline derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes .
Biochemical Pathways
Quinoline derivatives are known to influence a range of biochemical pathways, depending on their specific targets .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is bbb permeant .
Result of Action
Quinoline derivatives are known to exhibit various biological activities, including antimicrobial, anti-inflammatory, antimalarial, anticancer, and antiviral effects .
生化分析
Biochemical Properties
4-Chloroquinoline-3-carbaldehyde plays a crucial role in biochemical reactions, particularly in the formation of Schiff bases and other derivatives. It interacts with enzymes, proteins, and other biomolecules through its reactive aldehyde group. For instance, it can form covalent bonds with amino groups in proteins, leading to the formation of imine linkages. This interaction can modify the activity of enzymes and proteins, potentially inhibiting or enhancing their functions .
Cellular Effects
The effects of 4-Chloroquinoline-3-carbaldehyde on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Chloroquinoline-3-carbaldehyde can induce oxidative stress in cells, leading to the activation of stress response pathways. This compound can also modulate the expression of genes involved in apoptosis, cell cycle regulation, and metabolic processes .
Molecular Mechanism
At the molecular level, 4-Chloroquinoline-3-carbaldehyde exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. The aldehyde group of 4-Chloroquinoline-3-carbaldehyde can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition or activation. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloroquinoline-3-carbaldehyde can change over time. This compound is relatively stable under standard storage conditions but can degrade under certain conditions, such as exposure to light or high temperatures. Long-term studies have shown that 4-Chloroquinoline-3-carbaldehyde can have sustained effects on cellular function, including prolonged activation of stress response pathways and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 4-Chloroquinoline-3-carbaldehyde vary with different dosages in animal models. At low doses, it can exhibit beneficial effects, such as anti-inflammatory and antimicrobial activities. At high doses, 4-Chloroquinoline-3-carbaldehyde can be toxic, causing adverse effects such as liver damage and oxidative stress. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
4-Chloroquinoline-3-carbaldehyde is involved in several metabolic pathways. It can be metabolized by enzymes such as aldehyde dehydrogenases, leading to the formation of carboxylic acid derivatives. This compound can also interact with cofactors like NAD+ and NADP+, influencing metabolic flux and metabolite levels. The metabolic pathways of 4-Chloroquinoline-3-carbaldehyde are complex and can vary depending on the cellular context .
Transport and Distribution
Within cells and tissues, 4-Chloroquinoline-3-carbaldehyde is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. This compound can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of 4-Chloroquinoline-3-carbaldehyde is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, 4-Chloroquinoline-3-carbaldehyde can localize to the mitochondria, where it influences mitochondrial function and induces oxidative stress. Its localization can also affect its interactions with other biomolecules and its overall biological activity .
属性
IUPAC Name |
4-chloroquinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-10-7(6-13)5-12-9-4-2-1-3-8(9)10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCAOHUEDACTEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363136 | |
| Record name | 4-chloroquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201420-30-6 | |
| Record name | 4-chloroquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-Chloroquinoline-3-carbaldehyde a useful starting material in organic synthesis?
A1: 4-Chloroquinoline-3-carbaldehyde possesses several structural features that make it a valuable synthon:
- Reactive aldehyde group: This allows for various transformations, including Wittig reactions [, ], condensations, and reductive aminations.
- Chlorine at the 4-position: This serves as a leaving group, enabling substitution reactions and facilitating the introduction of diverse substituents via, for example, palladium-catalyzed cross-coupling reactions [, , ].
- Quinoline core: This nitrogen-containing heterocycle is prevalent in numerous biologically active compounds, making its derivatives attractive targets for medicinal chemistry research [, , ].
Q2: Can you provide an example of how 4-Chloroquinoline-3-carbaldehyde is used to synthesize biologically relevant compounds?
A2: Researchers have utilized 4-Chloroquinoline-3-carbaldehyde to synthesize 1H-pyrazolo[4,3-c]quinolines [, ]. This class of compounds exhibits promising biological activities and has garnered significant interest in medicinal chemistry. The synthetic route involves reacting the aldehyde with hydrazines, followed by a palladium-catalyzed intramolecular C-N bond formation and concurrent hydrazine N-N bond fission [].
Q3: How does the reaction temperature impact the synthesis of 1H-pyrazolo[4,3-c]quinolines from 4-Chloroquinoline-3-carbaldehyde?
A3: Interestingly, the reaction temperature plays a crucial role in determining the product distribution. Lower temperatures favor the formation of 1H-pyrazolo[4,3-c]quinolines, while higher temperatures lead to 4-anilinoquinoline-3-carbonitriles as the major product []. This temperature dependence allows for selective synthesis by simply adjusting the reaction conditions.
Q4: Beyond 1H-pyrazolo[4,3-c]quinolines, what other classes of compounds can be synthesized using 4-Chloroquinoline-3-carbaldehyde?
A4: The versatility of 4-Chloroquinoline-3-carbaldehyde extends to the synthesis of various other quinoline derivatives:
- Alkyl (Thieno[3,2-c]quinoline)-2-carboxylates: These compounds, synthesized through a base-promoted conjugate addition-elimination followed by Suzuki-Miyaura cross-coupling, have shown promising anticancer activity against the MCF-7 breast cancer cell line [].
- 4,6,8-Triarylquinoline-3-carbaldehydes: Synthesized via Suzuki-Miyaura cross-coupling with arylboronic acids, these compounds display intriguing photophysical properties and can be further derivatized [].
- (Z)- and (E)-3-Styryl-4-quinolones: These derivatives are accessible through Wittig reactions with benzylic ylides, offering control over the double bond geometry [].
Q5: What role does palladium catalysis play in utilizing 4-Chloroquinoline-3-carbaldehyde as a building block?
A5: Palladium catalysis plays a vital role in functionalizing the quinoline core derived from 4-Chloroquinoline-3-carbaldehyde. Specifically, Suzuki-Miyaura cross-coupling reactions allow for the introduction of various aryl and arylvinyl groups at the 4, 6, and 8 positions of the quinoline scaffold [, , ]. This methodology provides access to a diverse library of polysubstituted quinoline derivatives with tailored properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2-chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B1362982.png)
![2-Methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]naphthoquinone](/img/structure/B1362989.png)


![2-[(4-chlorophenyl)methylideneamino]-4-phenyl-1H-pyrrole-3-carbonitrile](/img/structure/B1362994.png)
![Methyl 2-[1-(4-chloro-3-nitrophenyl)ethylidene]-1-hydrazinecarboxylate](/img/structure/B1363019.png)
![Methyl 5-[(3-chlorobenzoyl)amino]-2-[2-(dimethylamino)ethenyl]-6-oxopyran-3-carboxylate](/img/structure/B1363021.png)
![5-[2-(4-Chloroanilino)vinyl]-3-(2-chlorophenyl)-4-isoxazolecarbonitrile](/img/structure/B1363032.png)
![1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-imidazol-4-yl}-1-ethanone O-methyloxime](/img/structure/B1363040.png)





